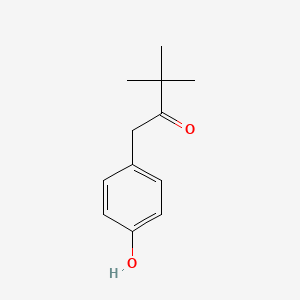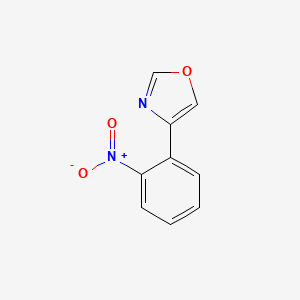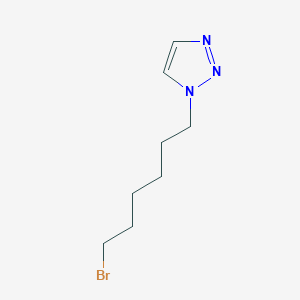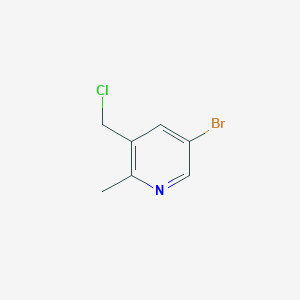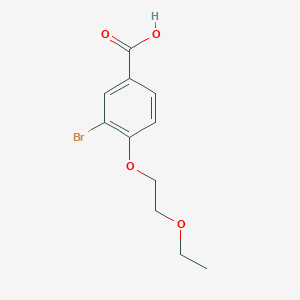
3-Bromo-4-(2-ethoxyethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a 2-ethoxyethoxy group at the fourth position on a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a solvent like glacial acetic acid, where the temperature is controlled between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by etherification. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-ethoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the ethoxyethoxy group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the ethoxyethoxy group.
3-Bromobenzoic acid: Lacks the ethoxyethoxy group, making it less versatile in certain reactions.
Uniqueness
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is unique due to the presence of both the bromine atom and the ethoxyethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
1131594-35-8 |
|---|---|
Molecular Formula |
C11H13BrO4 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-bromo-4-(2-ethoxyethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
XMYFGSYTGKTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




